

A Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1-cyclopropylbutane-1,3-dione

Cat. No.: B1323515

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-chloro-1-cyclopropylbutane-1,3-dione**, including its chemical properties, detailed synthesis protocols, and potential biological significance based on related structures. The information is intended for professionals in chemical research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is **2-chloro-1-cyclopropylbutane-1,3-dione**.^[1] It is a halogenated β -diketone containing a cyclopropyl group. The presence of the reactive dicarbonyl moiety, the cyclopropyl ring, and the alpha-chloro substitution makes it a molecule of interest for synthetic chemistry and potential biological applications.

Table 1: Physicochemical Properties of **2-Chloro-1-cyclopropylbutane-1,3-dione**

Property	Value	Source
IUPAC Name	2-chloro-1-cyclopropylbutane-1,3-dione	PubChem[1]
CAS Number	473924-31-1	Guidechem[2]
Molecular Formula	C ₇ H ₉ ClO ₂	PubChem[1]
Molecular Weight	160.60 g/mol	PubChem[1]
Monoisotopic Mass	160.0291072 Da	PubChem[1]
Boiling Point	220.3 °C at 760 mmHg (Predicted)	LookChem[3]
Density	1.271 g/cm ³ (Predicted)	LookChem[3]
Flash Point	88.2 °C (Predicted)	LookChem[3]
Topological Polar Surface Area	34.1 Å ²	PubChem[1]
Canonical SMILES	<chem>CC(=O)C(C(=O)C1CC1)Cl</chem>	Guidechem[2]
InChIKey	NUMZQGFCEWHHCX-UHFFFAOYSA-N	PubChem[1]

Experimental Protocols: Synthesis

The synthesis of **2-chloro-1-cyclopropylbutane-1,3-dione** is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized, followed by selective chlorination at the C2 position.

This protocol is based on a Claisen condensation reaction using cyclopropyl methyl ketone and an acetate source.

Materials:

- Cyclopropyl methyl ketone
- Sodium ethoxide (21 wt% solution in ethanol)

- Ethyl acetate
- 10% Hydrochloric acid (aqueous)
- Ethyl ether
- Magnesium sulfate (anhydrous)
- Nitrogen gas supply

Procedure:[\[4\]](#)

- To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.
- Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation upon heating. Add ethyl acetate as needed to maintain the reaction volume.
- Continue heating for approximately three hours until the distillate temperature reaches 75°C.
- Allow the reaction mixture to cool and stand overnight. A white solid (the sodium salt of the dione) will precipitate.
- Collect the solid precipitate by filtration.
- Dissolve the solid in water and acidify the solution to pH 2 at 0°C using 10% aqueous hydrochloric acid.
- Extract the acidified aqueous solution three times with ethyl ether.
- Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.

This is a general protocol for the electrophilic chlorination of a β -diketone. Common chlorinating agents include sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS).

Materials:

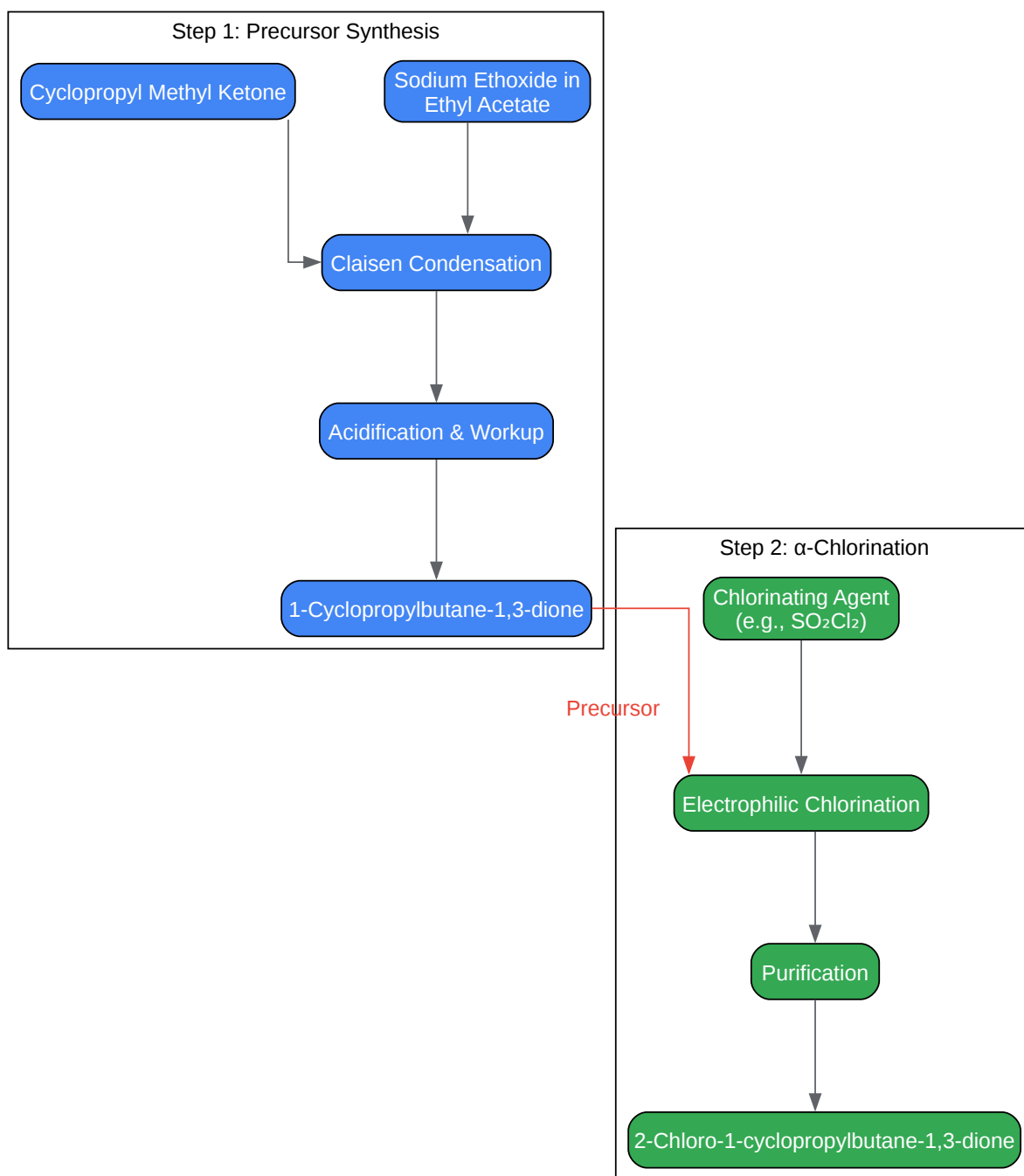
- 1-Cyclopropylbutane-1,3-dione
- Sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Nitrogen gas supply

Procedure:

- Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in an anhydrous solvent under a nitrogen atmosphere.
- Cool the solution to a controlled temperature (e.g., -10°C to 0°C).
- Slowly add the chlorinating agent (e.g., SO_2Cl_2 , 1.0-1.1 equivalents) dropwise to the stirred solution. The reaction proceeds via the enol tautomer, with electrophilic attack at the nucleophilic C2 position.^[5]
- Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
- Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography or distillation to obtain **2-chloro-1-cyclopropylbutane-1,3-dione**.

Visualized Workflows and Potential Biological Relevance

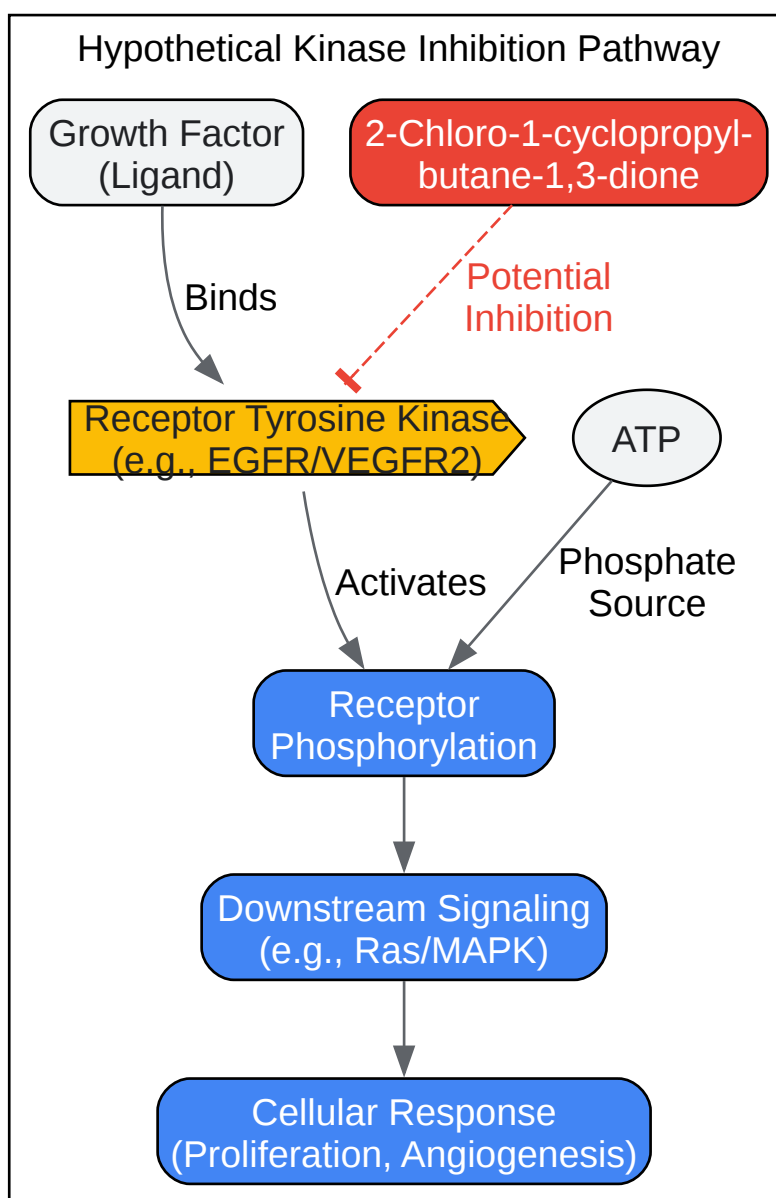
The following diagram illustrates the two-step synthesis process from starting materials to the final product.



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Caption: Synthetic workflow for **2-chloro-1-cyclopropylbutane-1,3-dione**.

While no specific biological pathway for this exact molecule has been elucidated, compounds containing dione and chlorinated moieties have been investigated as potential inhibitors of signaling kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2).[6] These receptors are often hyperactivated in malignant cells.[6] The following diagram illustrates a hypothetical mechanism where such a compound could interfere with a generic kinase signaling cascade.



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Caption: Potential inhibitory action on a receptor tyrosine kinase pathway.

The cyclopropyl group is also a structural motif found in many biologically active molecules, contributing to metabolic stability and potent enzyme inhibition.[7] Its presence, combined with the reactive α -chloro- β -diketone system, suggests potential applications as a covalent inhibitor or a scaffold for developing targeted therapeutics. Further research is required to explore the specific biological activities and mechanisms of action of **2-chloro-1-cyclopropylbutane-1,3-dione**.

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